4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride
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Overview
Description
4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride is a chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of a sulfonyl fluoride group attached to a butane chain, which is further connected to an isoindoline-1,3-dione moiety. The compound’s structure imparts it with distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride typically involves the reaction of isoindoline-1,3-dione derivatives with butane-1-sulfonyl fluoride under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Bases: Triethylamine, pyridine
Solvents: Dichloromethane, acetonitrile
Catalysts: Various metal catalysts can be used to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives and substituted isoindoline-1,3-dione compounds .
Scientific Research Applications
4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition due to its ability to react with active site residues.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes or other proteins, leading to inhibition or modification of their activity. This reactivity is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride
- 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness
Compared to similar compounds, 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and functional properties. This makes it particularly valuable in applications requiring selective modification of biomolecules .
Properties
Molecular Formula |
C12H12FNO4S |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butane-1-sulfonyl fluoride |
InChI |
InChI=1S/C12H12FNO4S/c13-19(17,18)8-4-3-7-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
ZZOIZWJYCZYUTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCS(=O)(=O)F |
Origin of Product |
United States |
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